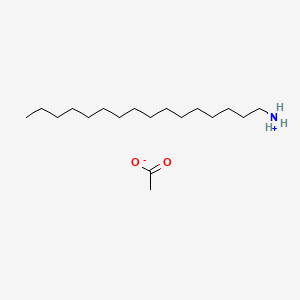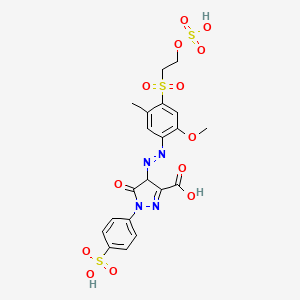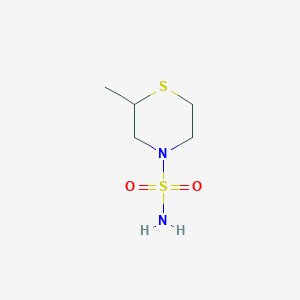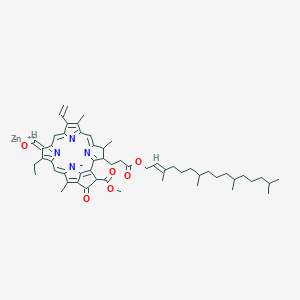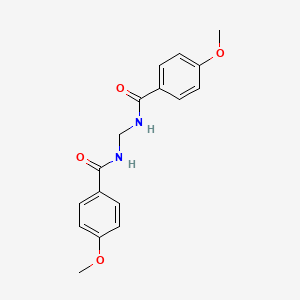
N,N'-Methylenebis(4-methoxybenzamide)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzamide,N,N’-methylenebis[4-methoxy-: is a chemical compound with the molecular formula C16H18N2O4. It is known for its applications in various scientific fields due to its unique chemical properties. This compound is characterized by the presence of benzamide groups linked by a methylene bridge and substituted with methoxy groups.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Benzamide,N,N’-methylenebis[4-methoxy- typically involves the reaction of 4-methoxybenzoyl chloride with formaldehyde and ammonia or a primary amine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process may involve steps such as:
Formation of 4-methoxybenzoyl chloride: This is achieved by reacting 4-methoxybenzoic acid with thionyl chloride.
Condensation Reaction: The 4-methoxybenzoyl chloride is then reacted with formaldehyde and ammonia or a primary amine to form the final product.
Industrial Production Methods: Industrial production of Benzamide,N,N’-methylenebis[4-methoxy- follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure high yield and purity of the product. The reaction conditions are optimized to minimize by-products and maximize efficiency.
Chemical Reactions Analysis
Types of Reactions: Benzamide,N,N’-methylenebis[4-methoxy- undergoes various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding quinones.
Reduction: The compound can be reduced to form amines or alcohols.
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like halides, thiols, and amines are used under basic or acidic conditions.
Major Products Formed:
Oxidation: Quinones and other oxidized derivatives.
Reduction: Amines and alcohols.
Substitution: Various substituted benzamides depending on the nucleophile used.
Scientific Research Applications
Benzamide,N,N’-methylenebis[4-methoxy- has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Used in the production of polymers, dyes, and other industrial chemicals.
Mechanism of Action
The mechanism of action of Benzamide,N,N’-methylenebis[4-methoxy- involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. The methoxy groups play a crucial role in its binding affinity and specificity. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling.
Comparison with Similar Compounds
- N-Methylbenzamide
- N,N-Dimethylbenzamide
- 4-Methoxybenzamide
Comparison: Benzamide,N,N’-methylenebis[4-methoxy- is unique due to the presence of two benzamide groups linked by a methylene bridge and substituted with methoxy groups. This structure imparts distinct chemical and biological properties compared to other benzamide derivatives. For example, the methylene bridge increases the compound’s stability and alters its reactivity, making it suitable for specific applications that other benzamides may not be able to fulfill.
Properties
CAS No. |
22404-90-6 |
|---|---|
Molecular Formula |
C17H18N2O4 |
Molecular Weight |
314.34 g/mol |
IUPAC Name |
4-methoxy-N-[[(4-methoxybenzoyl)amino]methyl]benzamide |
InChI |
InChI=1S/C17H18N2O4/c1-22-14-7-3-12(4-8-14)16(20)18-11-19-17(21)13-5-9-15(23-2)10-6-13/h3-10H,11H2,1-2H3,(H,18,20)(H,19,21) |
InChI Key |
FNRARTCICMYJPK-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)NCNC(=O)C2=CC=C(C=C2)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


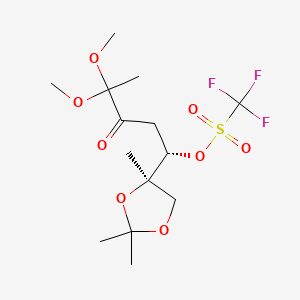
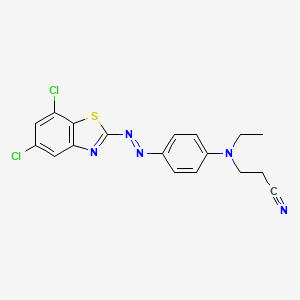
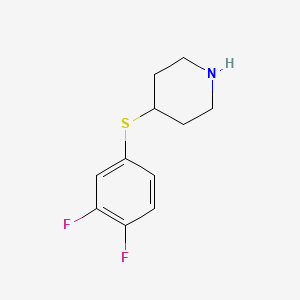
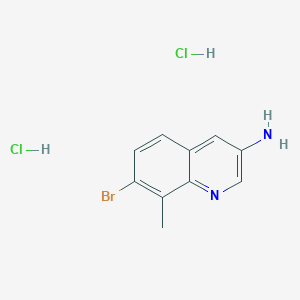

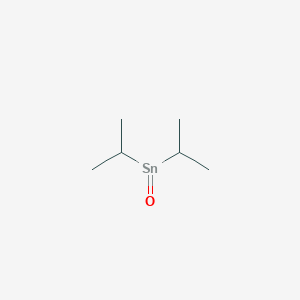

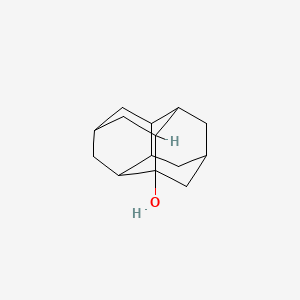
![1,1',2,2',6,6'-Hexamethyl-4,4'-bipyridinium bis[tetrafluoroborate]](/img/structure/B13743744.png)
